molecular formula C10H9BrN2O B3051698 2-(4-bromophenyl)-5-methyl-1H-pyrazol-3-one CAS No. 35496-21-0

2-(4-bromophenyl)-5-methyl-1H-pyrazol-3-one

Cat. No.: B3051698
CAS No.: 35496-21-0
M. Wt: 253.09 g/mol
InChI Key: CSXWSZGTRKPPGW-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-5-methyl-1H-pyrazol-3-one is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and have been widely studied for their potential applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of a bromophenyl group and a methyl group in the structure of this compound contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-5-methyl-1H-pyrazol-3-one typically involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. One common method is the reaction of 4-bromoacetophenone with hydrazine hydrate in the presence of a base, such as sodium acetate, under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to yield the desired pyrazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-5-methyl-1H-pyrazol-3-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The pyrazole ring can participate in oxidation and reduction reactions, leading to the formation of different functionalized derivatives.

    Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions include various substituted pyrazoles, oxidized derivatives, and biaryl compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

    Medicinal Chemistry: The compound exhibits promising biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.

    Agriculture: Pyrazole derivatives, including 2-(4-bromophenyl)-5-methyl-1H-pyrazol-3-one, are investigated for their potential use as agrochemicals, such as herbicides and fungicides.

    Materials Science:

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-5-methyl-1H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, resulting in anti-inflammatory activity. Additionally, its interaction with DNA or proteins can contribute to its antimicrobial and anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-bromophenyl)-1-phenyl-1H-pyrazole
  • 4-(4-bromophenyl)-2-thiazolethiol
  • 2-(4-bromophenyl)-1-(4-chlorophenyl)ethanone

Uniqueness

2-(4-bromophenyl)-5-methyl-1H-pyrazol-3-one is unique due to the presence of both a bromophenyl group and a methyl group, which contribute to its distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and applications, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-(4-bromophenyl)-5-methyl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O/c1-7-6-10(14)13(12-7)9-4-2-8(11)3-5-9/h2-6,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSXWSZGTRKPPGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(N1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40358370
Record name SBB023394
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40358370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35496-21-0
Record name 2-(4-Bromophenyl)-1,2-dihydro-5-methyl-3H-pyrazol-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35496-21-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name SBB023394
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40358370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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